Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) is a polymer organic semiconductor . It has been used in the formation of oligomer single-crystal nanowires from supercritical solutions .
Synthesis Analysis
The synthesis of PBTTT involves oligomer crystallization in supercritical hexane . This process yields needle-like single crystals up to several microns in length .Molecular Structure Analysis
The molecular structure of PBTTT facilitates two-dimensional interchromophore coupling due to the high degree of π-stacking order within the crystal .Physical And Chemical Properties Analysis
PBTTT exhibits unique photophysical properties. Time- and polarization-resolved photoluminescence (TPRPL) spectroscopy reveals two-dimensional interchromophore coupling facilitated by the high degree of π-stacking order within the crystal .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
PBTTT has been extensively studied for its use in OFETs due to its high charge carrier mobility. The polymer’s ability to form an ordered structure at the molecular level allows for efficient charge transport, which is crucial for the performance of OFETs . The variations in the self-assembled monolayers (SAMs) on which PBTTT is deposited can significantly affect the field-effect mobility and turn-on voltage, indicating the importance of interface engineering in OFET design .
Photovoltaic Devices
In the realm of organic solar cells, PBTTT’s potential lies in its power conversion efficiency (PCE). The polymer’s structural properties contribute to the enhancement of PCE, making it a promising material for the development of efficient organic photovoltaic devices .
Liquid-Crystalline Semiconductors
PBTTT belongs to a class of liquid-crystalline semiconducting polymers that are garnering attention for their performance in electronic devices. Their liquid-crystalline nature allows for a degree of self-organization, which can lead to improved device mobilities, potentially surpassing those of amorphous silicon .
Thin Film Transistors
The application of PBTTT in thin film transistors (TFTs) is another area of interest. The polymer’s high molecular weight and suitable polydispersity allow for the formation of quality thin films, which are essential for the construction of high-performance TFTs .
Mechanism of Action
- PBTTT primarily interacts with organic semiconductor interfaces, such as those found in organic field-effect transistors (OFETs) .
- Absorption: PBTTT adheres to self-assembled monolayers (SAMs) with varying surface energies .
- Distribution: It forms crystalline structures, impacting charge transport pathways .
Target of Action
Pharmacokinetics (ADME)
Result of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] involves the polymerization of 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene monomers.", "Starting Materials": [ "2,5-dibromo-3-dodecylthiophene", "thiophene-2-carbaldehyde", "potassium tert-butoxide", "palladium(II) acetate", "trioctylphosphine", "1,2-dichlorobenzene", "sodium hydride", "tetrahydrofuran", "chloroform", "methanol" ], "Reaction": [ "Synthesis of 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene monomer by Stille coupling reaction of 2,5-dibromo-3-dodecylthiophene and thiophene-2-carbaldehyde using palladium(II) acetate and trioctylphosphine as catalysts in 1,2-dichlorobenzene solvent.", "Preparation of potassium tert-butoxide in tetrahydrofuran solvent.", "Addition of 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene monomer to the potassium tert-butoxide solution and stirring for several hours to initiate polymerization.", "Purification of the resulting polymer by precipitation in methanol and washing with chloroform." ] } | |
CAS RN |
888491-18-7 |
Product Name |
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] |
Molecular Formula |
(C₃₈H₅₆S₄)n |
Molecular Weight |
-641.11 |
synonyms |
PBTTT-C12; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)]; Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] |
Origin of Product |
United States |
Q & A
ANone: PBTTT is a polymer comprised of repeating thieno[3,2-b]thiophene units with two dodecylthiophene sidechains attached to each unit. The long alkyl side chains contribute to the material's solubility and influence its packing and self-assembly properties.
A: PBTTT exhibits strong absorption in the visible region of the electromagnetic spectrum, making it suitable for light-harvesting applications like solar cells. The specific absorption characteristics can be influenced by factors such as molecular weight, processing conditions, and the presence of dopants. [, ]
A: PBTTT is often used in conjunction with fullerene derivatives like [, ]-phenyl C71-butyric acid methyl ester (PC71BM) to form bulk heterojunction solar cells. The efficiency of these devices is strongly dependent on the morphology of the PBTTT:PC71BM blend, which can be tuned by thermal annealing. [] Blending PBTTT with other polymer donors like poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7) has also been explored to improve solar cell performance. []
A: Thermal annealing can significantly impact the morphology and performance of PBTTT-based devices. Annealing at temperatures up to 150°C can lead to smoother films with reduced surface roughness, contributing to improved charge transport and enhanced power conversion efficiency in solar cells. []
A: Doping PBTTT with electron acceptors like 2,3,5,6-tetrafluoro‐7,7,8,8‐tetracyanoquinodimethane (F4TCNQ) is a common strategy for increasing its electrical conductivity. The dopant molecules preferentially reside within the alkyl side chain layers, influencing the charge transport characteristics. [] Incorporating tie-chains between crystalline domains by blending PBTTT with different molecular weight variants can also lead to enhanced conductivity without significantly affecting the Seebeck coefficient, which is beneficial for thermoelectric applications. []
A: Solvent quality significantly influences the aggregation behavior of PBTTT in solution. Chlorobenzene has been shown to be a better solvent for PBTTT than toluene, resulting in a more positive second virial coefficient (A2) and better polymer-solvent interaction. [] Understanding these interactions is crucial for optimizing solution processing techniques like ink-jet printing for device fabrication. []
A: PBTTT's rigid backbone and strong tendency to crystallize can make solution processing challenging. Using high boiling point solvents, controlling solution concentration, and implementing post-deposition treatments like thermal or solvent annealing are common strategies to achieve desired film morphology and device performance. [, , ]
ANone: PBTTT's unique combination of optoelectronic properties makes it promising for various applications, including:
- Thermoelectric devices: Its ability to conduct electricity and heat makes it a candidate for thermoelectric generators and coolers. []
- Transistors: PBTTT's semiconducting properties enable its use in field-effect transistors for flexible electronics. []
- Sensors: PBTTT's sensitivity to light and other stimuli can be harnessed for sensing applications. []
ANone: Current research focuses on:
- Optimizing doping strategies: Exploring new dopants and doping techniques to achieve higher conductivity and improved thermoelectric performance. [, ]
- Morphology control: Developing processing techniques to precisely control film morphology for enhanced device performance. [, , ]
- New derivatives: Synthesizing PBTTT derivatives with tailored properties, such as enhanced solubility, higher charge mobility, or specific energy level alignment for particular applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.